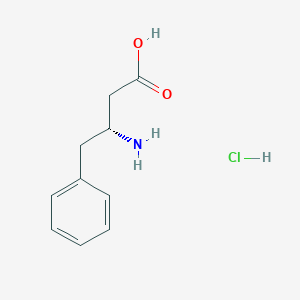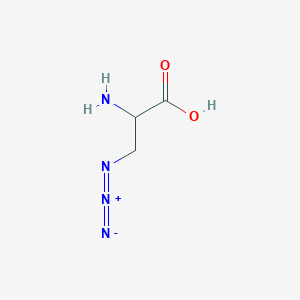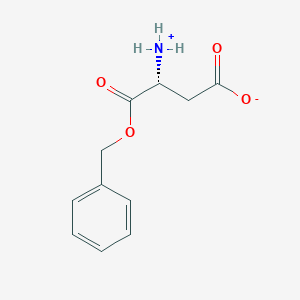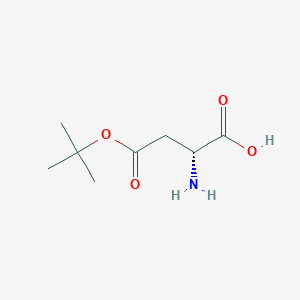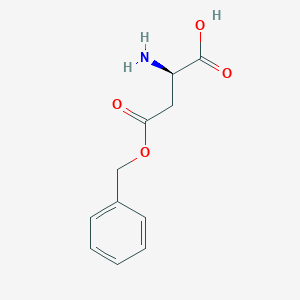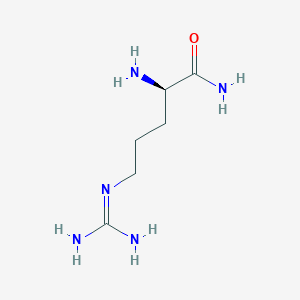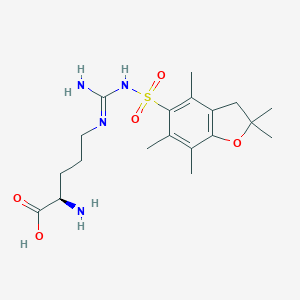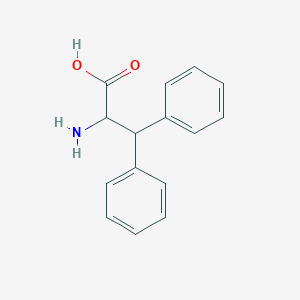
2-Amino-3,3-diphenylpropanoic acid
Descripción general
Descripción
“2-Amino-3,3-diphenylpropanoic acid” is an alanine derivative . It is recognized to be beneficial as ergogenic dietary substances . It has been used for the synthesis of pseudopeptide analogues which are capable of inhibiting certain enzymes .
Synthesis Analysis
The synthesis of this compound can be achieved via electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid .
Molecular Structure Analysis
The molecular weight of “2-Amino-3,3-diphenylpropanoic acid” is 241.29 . The molecular formula is C15H15NO2 .
Physical And Chemical Properties Analysis
The physical form of “2-Amino-3,3-diphenylpropanoic acid” is solid . It should be stored in a sealed container in a dry place at room temperature .
Aplicaciones Científicas De Investigación
Conformational Analysis of Esters
- The molecular mechanics results for amino esters of 2-Amino-3,3-diphenylpropanoic acid closely matched experimental data, indicating its significance in understanding molecular conformation and interactions (Momchilova & Ivanov, 1994).
Synthesis of Novel Compounds
- A method for synthesizing 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol was developed, starting from 3,3-diphenylpropanoic acid, showcasing its utility in creating new chemical entities (Shaojie, 2004).
Peptide Synthesis
- The compound has been used in peptide synthesis, particularly in protecting α-amino groups, demonstrating its role in facilitating the creation of peptides for various applications (Sieber & Iselin, 1968).
Copper(I)-Catalyzed Cycloadditions
- It has been involved in the copper(I)-catalyzed cycloaddition of terminal alkynes to azides on solid-phase, important in peptide synthesis and modification (Tornøe, Christensen, & Meldal, 2002).
Force-Field Calculations in Chemical Design
- The acid has been studied in force-field calculations, aiding in the design of protein mimics and understanding molecular interactions (Alemán & Casanovas, 1994).
Photoinduced Nucleophilic Additions
- It has been part of studies involving photoinduced nucleophilic additions, indicating its potential in photochemical reactions and material science (Yamashita, Shiomori, Yasuda, & Shima, 1991).
Carbon Chain Cleavage Studies
- Studies have examined its behavior in acid solutions, leading to insights into chemical reactions and synthesis (Adamson, 1949).
Carboxyl-Protecting Group in Peptide Chemistry
- It has been used for carboxyl-protection in amino acids or peptides, showcasing its utility in peptide modification and stability (Chantreux, Gamet, Jacquier, & Verducci, 1984).
pH Buffer Studies
- The compound has been evaluated in studies developing buffers for the physiological pH range, important for biochemical and medical research (Roy et al., 1997).
Interactions with Sodium Dodecyl Sulfate
- Its interactions with sodium dodecyl sulfate have been studied, contributing to our understanding of surfactant behavior and applications (Yan, Zhang, Li, & Wang, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECGVEGMRUZOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-diphenylpropanoic acid | |
CAS RN |
62653-26-3, 5425-80-9 | |
| Record name | 3,3-Diphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062653263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13903 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .BETA.-PHENYL-DL-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ0RRY1Q3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



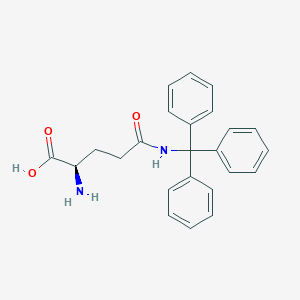
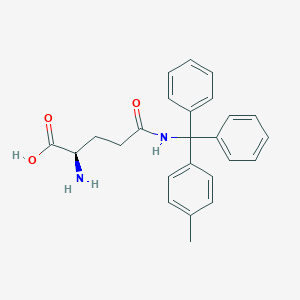
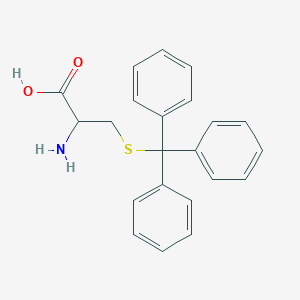
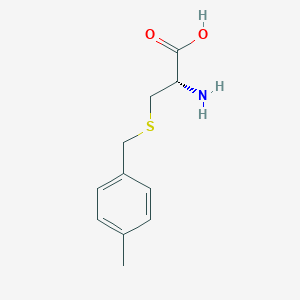
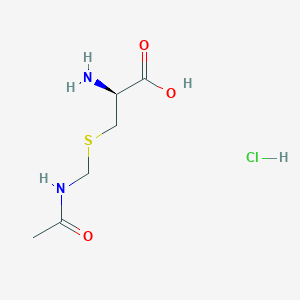
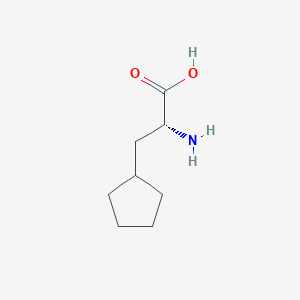
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)
